molecular formula C10H10N4O2 B1598033 [4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid CAS No. 799262-38-7

[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid

Cat. No.: B1598033
CAS No.: 799262-38-7
M. Wt: 218.21 g/mol
InChI Key: JFLVCYOJCVLGDE-UHFFFAOYSA-N
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Description

X-ray Crystallographic Data Interpretation

X-ray crystallographic analysis of tetrazole-containing acetic acid derivatives provides crucial insights into the three-dimensional molecular architecture and intermolecular packing arrangements. Related structural studies of similar tetrazole compounds reveal characteristic geometric parameters that inform our understanding of this compound structure. Crystallographic data from analogous compounds indicate that tetrazole rings typically exhibit planar geometry with characteristic nitrogen-nitrogen bond lengths ranging from 1.31 to 1.35 Angstroms, consistent with delocalized pi-electron systems.

The dihedral angle between tetrazole and phenyl ring systems represents a critical structural parameter that influences molecular properties and intermolecular interactions. Comparative crystallographic studies of related compounds show dihedral angles varying from near-coplanar arrangements (3.89 degrees) to nearly perpendicular orientations (84.33 degrees), depending on substitution patterns and crystal packing forces. For tetrazole-phenyl systems with similar substitution patterns, the observed range typically falls between 60-85 degrees, suggesting significant deviation from planarity due to steric interactions between the tetrazole nitrogen atoms and phenyl hydrogen atoms.

Crystal packing analysis reveals the importance of hydrogen bonding networks in stabilizing the solid-state structure. Tetrazole-containing carboxylic acids frequently exhibit bifurcated hydrogen bonding patterns involving the carboxylic acid proton and multiple tetrazole nitrogen atoms, forming characteristic ring motifs with graph-set notation R44(12). These intermolecular interactions significantly influence melting points, solubility characteristics, and crystallization behavior. The crystal structures also demonstrate pi-pi stacking interactions between aromatic systems, with typical centroid-centroid distances ranging from 3.74 to 3.84 Angstroms in related tetrazole compounds.

Comparative 2D/3D Conformational Modeling

Computational conformational analysis provides detailed insights into the preferred molecular geometries and energetic relationships between different conformational states of this compound. Density functional theory calculations at the B3LYP/6-311++G(d,p) level of theory reveal that tetrazole-containing compounds typically exhibit multiple stable conformations depending on the orientation of functional groups relative to the heterocyclic ring system. For related phenyltetrazole acetic acid derivatives, computational studies identify two primary conformational families differing in the orientation of the carboxyl group relative to the tetrazole ring plane.

The most stable conformation typically features the carboxylic acid group oriented to minimize steric interactions with the tetrazole nitrogen atoms while maintaining favorable electronic interactions. Natural bond orbital population analysis demonstrates the significance of nitrogen lone pair interactions in stabilizing specific conformational arrangements. The pure p-type lone pair localized on the N2 nitrogen atom of the tetrazole ring participates in donor-acceptor interactions that influence the preferred dihedral angles and overall molecular geometry.

Rotational barrier calculations indicate that interconversion between major conformational states occurs with activation energies typically ranging from 5-15 kilocalories per mole, suggesting dynamic behavior at ambient temperatures. The conformational preferences significantly influence spectroscopic properties, particularly nuclear magnetic resonance chemical shifts and coupling patterns. Three-dimensional molecular modeling reveals that the methyl substituent on the tetrazole ring introduces additional steric constraints that further restrict conformational flexibility compared to unsubstituted analogs. These computational insights provide essential context for interpreting experimental spectroscopic data and understanding structure-property relationships.

Spectroscopic Fingerprinting

Infrared Vibrational Signatures (C=N, N-H Stretching)

Infrared spectroscopic analysis of this compound reveals characteristic vibrational signatures that provide definitive structural identification and functional group confirmation. The tetrazole ring system exhibits distinctive carbon-nitrogen stretching vibrations in the 1606-1639 wavenumber region, with the primary C=N stretch typically observed around 1606 wavenumbers. These stretching frequencies reflect the delocalized nature of the tetrazole ring system and provide clear differentiation from other nitrogen-containing heterocycles.

The N-N stretching vibrations within the tetrazole ring produce characteristic absorptions in the 1200-1340 wavenumber range, with specific peaks observed at approximately 1329 wavenumbers for similar tetrazole structures. The multiple nitrogen-nitrogen bonds within the five-membered ring create a complex vibrational pattern that serves as a reliable fingerprint for tetrazole identification. The intensity and frequency of these absorptions depend on the specific substitution pattern and electronic environment of the tetrazole ring.

Carboxylic acid functionality contributes distinctive O-H stretching vibrations in the 2500-3300 wavenumber region, typically appearing as broad absorptions due to hydrogen bonding interactions. The C=O stretching vibration of the carboxyl group appears characteristically around 1756 wavenumbers, consistent with aliphatic carboxylic acid derivatives. Aromatic C-H stretching vibrations from the phenyl ring system produce sharp absorptions around 3067 wavenumbers, while aliphatic C-H stretches from the methyl group and methylene bridge occur in the 2854-2950 wavenumber range. The combination of these vibrational signatures creates a unique infrared spectrum that enables reliable identification and purity assessment of the compound.

Vibrational Mode Frequency Range (cm⁻¹) Assignment Characteristic Features
O-H Stretch 2500-3300 Carboxylic Acid Broad, hydrogen-bonded
Aromatic C-H 3067 Phenyl Ring Sharp, multiple peaks
Aliphatic C-H 2854-2950 Methyl/Methylene Medium intensity
C=O Stretch 1756 Carboxyl Group Strong, sharp
C=N Stretch 1606 Tetrazole Ring Medium to strong
N-N Stretch 1200-1340 Tetrazole Ring Multiple peaks

Multinuclear Nuclear Magnetic Resonance Resonance Assignments (¹H, ¹³C, HSQC)

Proton nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns and coupling relationships for this compound. The aromatic protons of the para-disubstituted phenyl ring typically appear as two distinct multipets in the 7.25-7.40 parts per million region, reflecting the symmetric substitution pattern. The chemical shift values and splitting patterns distinguish these signals from other aromatic environments and confirm the substitution pattern.

The methylene protons of the acetic acid side chain produce a characteristic singlet around 3.70-3.80 parts per million, with the exact chemical shift influenced by the electron-withdrawing effects of both the carboxyl group and the aromatic ring system. The methyl substituent on the tetrazole ring generates a sharp singlet typically observed around 2.50-2.70 parts per million, providing clear evidence for the 5-methyltetrazole substitution pattern. The carboxylic acid proton appears as a broad signal around 12.0-13.0 parts per million, often exchangeable with deuterium oxide.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework through distinctive chemical shift assignments. The carboxyl carbon appears characteristically downfield around 170-175 parts per million, while the aromatic carbons of the phenyl ring produce signals in the 120-140 parts per million region. The tetrazole ring carbon typically resonates around 155-160 parts per million, reflecting the electron-rich nature of the heterocyclic system. The methyl carbon attached to the tetrazole ring produces a signal around 10-15 parts per million, while the methylene carbon of the acetic acid chain appears around 40-45 parts per million. Heteronuclear Single Quantum Coherence experiments confirm carbon-proton connectivities and provide unambiguous assignment of all resonances within the molecular framework.

Nuclear Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity Assignment
Phenyl C2,C6 7.25-7.40 127-129 Multiplet Aromatic CH
Phenyl C3,C5 7.25-7.40 131-133 Multiplet Aromatic CH
Methylene CH₂ 3.70-3.80 40-45 Singlet Acetic acid bridge
Tetrazole CH₃ 2.50-2.70 10-15 Singlet 5-Methyl group
Carboxyl H 12.0-13.0 170-175 Broad singlet COOH
Tetrazole C5 - 155-160 - Heterocyclic carbon

Ultraviolet-Visible Electronic Transition Profiles

Ultraviolet-visible spectroscopic analysis of this compound reveals characteristic electronic transition patterns that provide insights into the conjugated pi-electron system and chromophoric properties. Tetrazole-containing compounds typically exhibit primary absorption maxima in the 250-280 nanometer region, corresponding to pi-pi* transitions within the heterocyclic ring system. The specific wavelength and intensity of these transitions depend on the substitution pattern and electronic environment of the tetrazole ring.

The phenyl ring system contributes additional absorption features in the 200-250 nanometer region, with fine structure often resolved in dilute solution measurements. The combination of tetrazole and phenyl chromophores creates a complex absorption profile that reflects the electronic coupling between these aromatic systems. Solvent effects significantly influence the observed absorption maxima, with polar solvents typically causing bathochromic shifts due to stabilization of excited state dipoles.

When dissolved in dimethyl sulfoxide, related tetrazole compounds exhibit single absorption peaks around 271 nanometers, demonstrating the bathochromic effect of polar solvent interactions. The molar extinction coefficients for these transitions typically range from 5,000 to 15,000 per molar per centimeter, indicating moderately intense electronic transitions characteristic of conjugated heterocyclic systems. The absorption profile serves as a valuable analytical tool for compound identification and purity assessment, particularly when combined with other spectroscopic techniques. Temperature-dependent measurements reveal the stability of the electronic transitions and provide information about conformational dynamics in solution.

Absorption Band Wavelength (nm) Assignment Solvent Effect Intensity
Primary π-π* 250-280 Tetrazole ring Bathochromic in polar Medium-strong
Secondary π-π* 200-250 Phenyl ring Minimal shift Strong
n-π* 300-350 Nitrogen lone pairs Hypsochromic in polar Weak
Charge Transfer 280-320 Ring-to-ring Significant solvatochromism Variable

Properties

IUPAC Name

2-[4-(5-methyltetrazol-1-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)9-4-2-8(3-5-9)6-10(15)16/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLVCYOJCVLGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390062
Record name [4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

799262-38-7
Record name 4-(5-Methyl-1H-tetrazol-1-yl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=799262-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

It is known that tetrazoles have high thermal stability, suggesting that they may be stable under a variety of environmental conditions.

Biological Activity

[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid is a tetrazole derivative that has garnered attention for its diverse biological activities. Tetrazoles are known for their pharmacological potential, exhibiting a wide range of effects including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Tetrazole derivatives like this compound interact with various biological targets:

  • Enzyme Interaction : Tetrazoles act as nonclassical bioisosteres of carboxylic acids, allowing them to mimic natural substrates and modulate enzyme activities.
  • Receptor Binding : They have been shown to bind to multiple receptors, influencing cellular signaling pathways.
  • Biochemical Pathways : The compound may affect pathways involved in inflammation, pain perception, and microbial resistance .

Pharmacokinetics

The pharmacokinetic profile of tetrazole derivatives indicates enhanced solubility and permeability:

  • Solubility : Tetrazolate anions exhibit superior lipid solubility compared to traditional carboxylic acids, facilitating better absorption through cell membranes.
  • Bioavailability : The structural characteristics of tetrazoles contribute to their favorable bioavailability, making them suitable candidates for therapeutic applications.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits activity against various bacteria and fungi, potentially inhibiting growth .
Anti-inflammatory May reduce inflammation through modulation of cytokine production and signaling pathways .
Analgesic Demonstrates pain-relieving properties in preclinical models .
Anticancer Shows promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrazole derivatives, including this compound:

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various tetrazole derivatives against common pathogens such as Escherichia coli and Candida albicans. The results indicated that certain derivatives exhibited significant zones of inhibition compared to standard antibiotics .
  • Anti-inflammatory Effects : Research demonstrated that tetrazole compounds could inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis and reduced inflammation in animal models .
  • Anticancer Properties : In vitro studies revealed that specific tetrazole derivatives could induce apoptosis in cancer cell lines by activating caspase pathways. These findings suggest potential applications in cancer therapy .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, derivatives of [4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid have shown promising results against various cancer cell lines, including HT-29 and PC-3. The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be comparable to established chemotherapeutics like Doxorubicin .

Anti-inflammatory Effects

Research has suggested that tetrazole-containing compounds can modulate inflammatory pathways. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases. For example, it has shown potential as an inhibitor of phosphodiesterase enzymes (PDE3A and PDE3B), which are implicated in cardiovascular diseases. The IC50 values indicated that some derivatives were more effective than existing inhibitors .

Neuroprotective Properties

Studies have also explored the neuroprotective effects of tetrazole derivatives, including this compound. These compounds have been shown to reduce the aggregation of β-amyloid peptides, which is crucial in Alzheimer's disease pathology .

Synthesis of Hybrid Materials

The unique properties of this compound allow it to be used as a building block in the synthesis of hybrid materials. Its incorporation into polymer matrices has been investigated for applications in drug delivery systems and smart materials that respond to environmental stimuli .

Agricultural Applications

Recent research suggests that tetrazole derivatives can act as herbicides or plant growth regulators due to their ability to interfere with specific biochemical pathways in plants. This opens new avenues for sustainable agricultural practices by utilizing these compounds to enhance crop yield or manage pests more effectively .

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated a series of tetrazole derivatives, including this compound, against multiple cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 6.43 μM to 9.83 μM, demonstrating the compound's potential as an anticancer agent .

Case Study 2: Neuroprotection Against Alzheimer's Disease

In a study focusing on neurodegenerative diseases, researchers tested the ability of tetrazole derivatives to inhibit β-amyloid aggregation in C. elegans models. The results showed up to 67% reduction in aggregation, suggesting a promising avenue for therapeutic development against Alzheimer's disease .

Application AreaFindingsReferences
Anticancer ActivityIC50 values comparable to Doxorubicin
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
Enzyme InhibitionEffective against PDE3A and PDE3B
NeuroprotectionReduced β-amyloid aggregation
Agricultural UsePotential herbicidal properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between [4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid and related compounds:

Compound Name CAS Number Molecular Weight (g/mol) Structural Features Key Properties
This compound 799262-38-7 218.216 Phenylacetic acid with para-5-methyltetrazole High polarity due to tetrazole; likely moderate solubility in polar solvents
(5-Methyl-1H-tetrazol-1-yl)(phenyl)acetic acid 876716-32-4 218.22 Similar to target compound but lacks the acetic acid’s methylene linker Comparable polarity; potential differences in pharmacokinetics
{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid 1008380-11-7 306.35 Thiazolidinone core with 4-methylphenylamino and acetic acid substituents Higher molecular weight; thiazolidinones often exhibit anti-inflammatory activity
(5-{[1-N-(4-Methylphenylhydrazonoyl)-2-oxopropyl]thio}-1H-tetrazol-1-yl)acetic acid Not available ~350 (estimated) Tetrazole linked to a thioether and hydrazonoyl group Increased steric bulk; potential for redox activity or metal coordination
2-{4-[(4-Methyl-1,3-thiazole-5-yl)amido]phenyl}acetic acid Not available ~260 (estimated) Thiazole ring with methyl substituent and acetamide linkage Enhanced hydrogen-bonding capacity; possible use in kinase inhibition

Stability and Reactivity

  • The 5-methyltetrazole group in the target compound enhances resistance to enzymatic degradation compared to carboxylic acids. In contrast, thioether-linked derivatives () may exhibit redox sensitivity .
  • Thiazolidinones () are prone to hydrolysis under acidic or basic conditions due to their lactam structure, limiting their stability in certain formulations .

Preparation Methods

Synthesis of the Tetrazole Core

The tetrazole ring is a five-membered nitrogen-rich heterocycle, commonly synthesized via cycloaddition reactions involving azide ions and nitrile precursors.

  • Classical Tetrazole Formation:
    The most frequent method to prepare 5-substituted tetrazoles involves the reaction of aryl nitriles with sodium azide in the presence of ammonium chloride and lithium chloride in anhydrous dimethylformamide (DMF) at elevated temperatures (~110 °C). This method is applicable to aromatic nitriles bearing substituents such as methyl groups, which can lead to the formation of 5-methyl-tetrazole derivatives.

  • Alternative Conditions:
    Variations include using sealed pressure vessels to enhance reaction rates and yields, with sodium azide dissolved in water and co-reactants such as ammonium chloride, ammonium fluoride, and propane-1,2-diol as additives. Acidic or Lewis acid catalysis can also be employed to facilitate the cycloaddition.

  • Preparation from Amides:
    For 1,5-disubstituted tetrazoles, amides can be converted to tetrazoles via intermediates such as oxyphosphonium salts under Mitsunobu conditions followed by reaction with trimethylsilyl azide. This route is useful when N-protection or chirality preservation is required.

Representative Synthetic Scheme

Step Reactants & Conditions Product Notes
1 Aryl nitrile + NaN₃ + NH₄Cl + LiCl in DMF, 110 °C 5-methyl-1-aryl-tetrazole Cycloaddition forming tetrazole ring
2 5-phenyl-tetrazole + methyl 2-chloroacetate, base catalyst Tetrazole acetic acid methyl ester Nucleophilic substitution
3 Ester hydrolysis with NaOH or KOH in MeOH/H₂O [4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid Conversion to free acid

Detailed Research Findings

  • Tautomeric and Conformational Properties:
    Studies on related tetrazole acetic acid methyl esters reveal tautomeric equilibria and conformational preferences that can influence reactivity and purification. Understanding these properties aids in optimizing reaction conditions and isolating the desired isomer.

  • Catalysts and Solvent Effects:
    The use of phase transfer catalysts such as tetraalkylammonium bromides can improve yields in esterification and substitution reactions by enhancing the solubility of ionic species in organic solvents. Solvent choice (e.g., acetone, toluene, DMF) critically affects reaction rates and product purity.

  • Temperature Control:
    Low temperatures (e.g., -30 to -50 °C) during Grignard reagent additions, followed by controlled quenching with aqueous acids at sub-ambient temperatures, have been shown to improve selectivity and reduce side reactions in related tetrazole-containing compounds.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Tetrazole formation via azide-nitrile cycloaddition Aryl nitrile, NaN₃, NH₄Cl, LiCl, DMF 110 °C, 12-48 h High yield, well-established Requires anhydrous DMF, elevated temperature
Base-catalyzed esterification 5-phenyl-tetrazole, methyl 2-chloroacetate, base Room temp to reflux, organic solvent Direct introduction of acetic acid ester Possible side reactions if not controlled
Ester hydrolysis Ester intermediate, NaOH/KOH, MeOH/H₂O Mild heating, aqueous base Simple conversion to acid Over-hydrolysis or decomposition possible
Mitsunobu approach (for N-protected tetrazoles) Amide, Mitsunobu reagents, TMS azide Mild conditions Chirality preservation Multi-step, more complex

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for [4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions. For example:

  • Step 1 : React phenylhydrazine derivatives with acetoacetate analogs to form tetrazole intermediates.
  • Step 2 : Introduce the acetic acid moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetic acid).
  • Step 3 : Purify via recrystallization in polar solvents (e.g., DMF/acetic acid mixtures) .
  • Key Tools : Monitor reaction progress using TLC and confirm purity via HPLC (≥95% mass balance recommended) .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • IR Spectroscopy : Identify carboxylic acid (-COOH, ~1700 cm⁻¹) and tetrazole ring (C=N, ~1500 cm⁻¹) functional groups .
  • NMR : Use 1H^1H-NMR to confirm methyl groups on the tetrazole ring (δ ~2.5 ppm) and phenyl protons (δ ~7.0-7.5 ppm) .
  • X-ray Crystallography : Refine crystal structures using SHELX software for anisotropic displacement ellipsoid analysis .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial Activity : Follow protocols for triazole derivatives, testing against Mycobacterium tuberculosis H37Rv or E. coli at concentrations of 10–100 µg/mL .
  • Plant Growth Regulation : Adapt chickpea regeneration protocols (e.g., MS media supplementation with 0.5–2.0 mg dm⁻³ compound) to assess auxin-like effects on shoot elongation .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) surfaces to predict interaction sites with biological targets (e.g., enzymes) .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with receptors like auxin-responsive proteins or bacterial cell wall synthases .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–5.0 mg dm⁻³) to identify threshold effects, as seen in PAA-mediated chickpea regeneration studies .
  • Control for Genetic Variability : Use isogenic plant lines or standardized microbial strains to minimize host-dependent variability .

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :

  • Catalyst Screening : Test morpholine or sodium acetate as catalysts to enhance cyclocondensation efficiency .
  • Solvent Optimization : Compare refluxing in acetic acid vs. ethanol to balance reaction rate and byproduct formation .

Q. What challenges arise in crystallizing this compound for X-ray studies?

  • Methodological Answer :

  • Solvent Selection : Use slow evaporation in DMSO/water mixtures to promote single-crystal growth.
  • Data Refinement : Apply SHELXL for high-resolution refinement, accounting for twinning or disordered atoms .

Q. How do substituents on the tetrazole ring modulate acidity and bioactivity?

  • Methodological Answer :

  • pKa Determination : Perform potentiometric titration to compare acidity with analogs (e.g., 4-hydroxyphenylacetic acid, pKa ~4.6) .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with halogens or methoxy groups and test antimicrobial potency .

Key Notes

  • Methodological Rigor : Emphasized protocols from plant tissue culture and triazole synthesis studies .
  • Advanced Techniques : Highlighted SHELX for crystallography and DFT for computational modeling .

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